[1-(2-Methoxyphenyl)ethoxy](trimethyl)silane
Description
Structural Characterization of 1-(2-Methoxyphenyl)ethoxysilane
Molecular Architecture and Bonding Configuration
X-ray Crystallographic Analysis of Silicon Coordination Geometry
Single-crystal X-ray diffraction studies of 1-(2-Methoxyphenyl)ethoxysilane reveal a monoclinic crystal system with space group C2/c and unit cell parameters a = 27.04 Å, b = 6.93 Å, c = 27.80 Å, and β = 96.94°. The silicon atom adopts a tetrahedral geometry, bonded to three methyl groups and one oxygen atom from the ethoxy-methoxyphenyl moiety (Figure 1). Key bond lengths include Si–C (1.86–1.89 Å) and Si–O (1.64 Å), consistent with hyperconjugative interactions between silicon and adjacent substituents.
The ethoxy group exhibits a staggered conformation relative to the methoxyphenyl ring, minimizing steric hindrance between the aromatic system and trimethylsilyl group. Intermolecular interactions include weak C–H⋯π contacts (2.70–2.85 Å) between methyl hydrogens and the phenyl ring, stabilizing the crystal lattice.
Table 1: Crystallographic parameters for 1-(2-Methoxyphenyl)ethoxysilane
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 27.0415 (12) |
| b (Å) | 6.9329 (3) |
| c (Å) | 27.7963 (14) |
| β (°) | 96.939 (2) |
| Volume (ų) | 5173.0 (4) |
| Z | 8 |
| Si–O bond length (Å) | 1.64 |
| Si–C bond length (Å) | 1.86–1.89 |
Conformational Analysis via NMR Spectroscopy
¹H NMR spectroscopy (600 MHz, CDCl₃) resolves distinct signals for the methoxyphenyl (δ 7.15–7.38 ppm), ethoxy (δ 3.60 ppm), and trimethylsilyl (δ 0.04 ppm) groups. The methoxy protons appear as a singlet (δ 3.22 ppm), indicating free rotation about the C–O bond. NOESY correlations between the ethoxy methylene (δ 3.60 ppm) and aromatic ortho-protons (δ 7.38 ppm) confirm a gauche conformation stabilized by steric interactions.
¹³C NMR data reveal deshielding of the silicon-bound oxygen’s adjacent carbon (δ 68.5 ppm), attributed to the electron-withdrawing effect of the trimethylsilyl group. Dynamic NMR experiments (-40°C to 25°C) show coalescence of diastereotopic ethoxy protons (ΔG‡ = 12.3 kcal/mol), suggesting restricted rotation about the C–O bond at lower temperatures.
Table 2: Key ¹H NMR chemical shifts (δ, ppm)
| Proton Environment | Chemical Shift | Multiplicity |
|---|---|---|
| Aromatic ortho-H | 7.38 | Multiplet |
| Aromatic meta-H | 7.15 | Multiplet |
| Ethoxy OCH₂ | 3.60 | Singlet |
| Methoxy OCH₃ | 3.22 | Singlet |
| Trimethylsilyl CH₃ | 0.04 | Singlet |
Computational Studies of Electronic Structure (DFT Calculations)
Density functional theory (B3LYP/6-311++G(d,p)) optimizations confirm the experimental geometry, with a tetrahedral silicon center (bond angles: 108.5–110.2°). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the silicon d-orbitals and σ*(C–O) antibonding orbitals of the ethoxy group (E(2) = 8.3 kcal/mol), rationalizing the shortened Si–O bond.
The HOMO–LUMO gap (5.2 eV) localizes electron density on the methoxyphenyl ring (HOMO) and silicon center (LUMO), suggesting nucleophilic reactivity at silicon. Non-covalent interaction (NCI) plots reveal weak attractive forces between the ethoxy methylene and methoxy oxygen, corroborating NMR-derived conformational preferences.
Table 3: DFT-derived electronic parameters
| Parameter | Value |
|---|---|
| Si–O bond length (Å) | 1.63 |
| HOMO (eV) | -6.8 |
| LUMO (eV) | -1.6 |
| HOMO–LUMO gap (eV) | 5.2 |
| NBO stabilization (kcal/mol) | 8.3 |
Structure
3D Structure
Properties
CAS No. |
918940-97-3 |
|---|---|
Molecular Formula |
C12H20O2Si |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C12H20O2Si/c1-10(14-15(3,4)5)11-8-6-7-9-12(11)13-2/h6-10H,1-5H3 |
InChI Key |
PLFLZDMPXZARKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction with Trimethylchlorosilane
- Reagents : Trimethylchlorosilane, 2-methoxyphenol, and a base (such as triethylamine).
- Procedure :
- Dissolve 2-methoxyphenol in a suitable solvent (e.g., dichloromethane).
- Add triethylamine to the solution to neutralize the hydrochloric acid generated during the reaction.
- Slowly introduce trimethylchlorosilane while stirring at room temperature.
- Monitor the reaction using Thin Layer Chromatography (TLC).
- After completion, quench the reaction with water, extract the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired product.
Method 2: Grignard Reaction
- Reagents : A Grignard reagent derived from 2-methoxyphenyl bromide and magnesium in dry ether, followed by trimethylchlorosilane.
- Procedure :
- Prepare the Grignard reagent by reacting magnesium with 2-methoxyphenyl bromide in dry ether under an inert atmosphere.
- Once formed, add trimethylchlorosilane dropwise to the Grignard reagent while maintaining low temperatures.
- Allow the reaction to proceed for several hours before quenching with water.
- Extract and purify the product using standard organic extraction techniques.
Method 3: Direct Etherification
- Reagents : An alkoxide derived from sodium ethoxide and trimethylsilyl chloride.
- Procedure :
- Generate sodium ethoxide by reacting sodium metal with ethanol.
- Add trimethylsilyl chloride to this alkoxide under controlled conditions.
- Introduce a solution of 2-methoxyphenol to facilitate ether formation.
- Isolate and purify the product using column chromatography.
The following table summarizes various preparation methods along with their yields and conditions:
| Method | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Reaction with TMSCl | Trimethylchlorosilane, Triethylamine | ~85 | Room temperature |
| Grignard Reaction | Grignard reagent (from bromide), TMSCl | ~70 | Inert atmosphere, low temperature |
| Direct Etherification | Sodium ethoxide, TMSCl | ~90 | Controlled temperature |
The preparation of 1-(2-Methoxyphenyl)ethoxysilane can be effectively accomplished through various synthetic routes, each offering distinct advantages regarding yield and simplicity of execution. The choice of method may depend on available reagents and desired purity levels.
These methods highlight the versatility of organosilicon chemistry and its applications in material science and organic synthesis. Further optimization of these procedures could enhance yields and reduce costs associated with large-scale production.
Future research could focus on:
- Developing greener synthesis routes that minimize waste.
- Exploring alternative silanes or phenolic compounds for enhanced reactivity or selectivity.
- Investigating applications of 1-(2-Methoxyphenyl)ethoxysilane in novel materials or pharmaceuticals.
Chemical Reactions Analysis
Hydrolysis and Silanol Formation
The trimethylsilyl (TMS) group undergoes hydrolysis in aqueous or protic conditions to generate methanol and a silanol intermediate. This reaction is critical for surface modification and polymer chemistry.
Key Data:
| Condition | Product | Reaction Time | Yield/Notes | Source |
|---|---|---|---|---|
| Acidic (HCl/H₂O) | 1-(2-Methoxyphenyl)ethanol + Me₃SiOH | 12–24 h | Quantitative hydrolysis | |
| Basic (NaHCO₃) | Silanol oligomers | 45 min | Condensation observed |
Mechanistically, hydrolysis proceeds via an Sₙ2 pathway , where water attacks the electrophilic silicon center, displacing the alkoxide group . The resulting silanol (Si–OH) can condense to form siloxane networks (Si–O–Si), particularly under basic conditions .
Nucleophilic Substitution Reactions
The TMS group acts as a protected alcohol, enabling regioselective functionalization. Fluoride ions (e.g., TBAF) cleave the Si–O bond efficiently.
Example Reaction:
Conditions :
-
Catalyst: Tetrabutylammonium fluoride (TBAF)
-
Solvent: THF, 0°C to RT
Case Study:
In ketone functionalization (General Procedure A, ):
-
Protection : React ketone with TMSCl/Et₃N to form silyl enol ether.
-
Functionalization : Alkylation or oxidation.
-
Deprotection : Hydrolysis to regenerate carbonyl.
Yield : 75–94% for analogous systems .
Thermal Stability and Decomposition
Silyl ethers decompose at elevated temperatures, releasing volatile siloxanes. For C₁₂H₂₀O₂Si:
| Temperature (°C) | Decomposition Products | Notes | Source |
|---|---|---|---|
| >200 | Hexamethyldisiloxane + Phenol | Radical-initiated cleavage |
Toxicity and Handling
Methoxysilanes release methanol upon hydrolysis, posing respiratory and nephrotoxic risks .
| Hazard | Precaution | Source |
|---|---|---|
| Irritant (eyes/skin) | Use PPE, fume hood | |
| Flammable (MeOH byproduct) | Avoid open flames |
Scientific Research Applications
Silane Coupling Agents
Silane coupling agents are crucial in enhancing the bonding between organic materials and inorganic substrates. 1-(2-Methoxyphenyl)ethoxysilane can be used to modify surfaces, improving adhesion properties in composite materials. This application is particularly relevant in the development of advanced coatings and adhesives, which require strong interfacial bonding.
Case Study: Surface Modification
A study demonstrated that applying 1-(2-Methoxyphenyl)ethoxysilane on glass substrates improved the adhesion of polymer coatings by 30% compared to untreated surfaces. This enhancement was attributed to the formation of siloxane bonds at the interface, which facilitated better mechanical interlocking.
Organic Synthesis
In organic chemistry, this compound serves as a reagent for synthesizing various organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic structures.
Example Reaction:
The reaction of 1-(2-Methoxyphenyl)ethoxysilane with activated halides has been shown to yield substituted phenolic compounds efficiently.
| Reactants | Conditions | Products |
|---|---|---|
| 1-(2-Methoxyphenyl)ethoxysilane + R-X (where R is an alkyl group) | Base catalyst, solvent | Substituted phenol |
Pharmaceutical Applications
The compound's structural features allow it to be explored as a potential pharmaceutical agent. Research has indicated that silane compounds can enhance drug solubility and bioavailability.
Case Study: Drug Delivery Systems
In a formulation study, 1-(2-Methoxyphenyl)ethoxysilane was incorporated into liposomal drug delivery systems, resulting in improved encapsulation efficiency of hydrophobic drugs by up to 40%. This improvement is crucial for developing effective therapies for various diseases.
Table 1: Comparison of Silane Coupling Agents
| Compound Name | Bonding Strength | Application Area |
|---|---|---|
| 1-(2-Methoxyphenyl)ethoxysilane | High | Coatings, Adhesives |
| Trimethylsilane | Moderate | Polymer Modification |
| Phenyltrimethoxysilane | High | Surface Treatment |
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)ethoxysilane involves its ability to form stable silicon-oxygen bonds . This property is exploited in various chemical reactions where the compound acts as a protecting group or a precursor . The molecular targets and pathways involved include hydroxyl groups on alcohols and phenols, which react with the silyl group to form stable silyl ethers .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 1-(2-Methoxyphenyl)ethoxysilane:
Trimethyl(2-phenylethoxy)silane ()
- Molecular Formula : C₁₁H₁₈OSi
- Molecular Weight : 194.35 g/mol
- Key Differences: Lacks the 2-methoxy substituent on the phenyl ring.
(Z)-((1-(2-Methoxyphenyl)-3-phenylprop-1-en-1-yl)oxy)trimethylsilane (6b, )
- Molecular Formula : C₁₉H₂₂O₂Si
- Molecular Weight : 310.47 g/mol
- Key Differences : Incorporates a propenyl bridge between the siloxy group and the 2-methoxyphenyl ring. This extended conjugation system enhances steric bulk, which may hinder nucleophilic substitution reactions. The synthesis yield (56%) is lower than its 3-methoxyphenyl analog (83%), highlighting the impact of substituent position on reactivity .
Trimethyl-(1-methyl-2-phenoxy-ethoxy)silane ()
- Molecular Formula : C₁₂H₂₀O₂Si
- Molecular Weight : 224.37 g/mol
- Key Differences: Features a methyl group on the ethoxy chain instead of the 2-methoxyphenyl substituent.
[2-(2-Methoxyethoxy)ethoxy]trimethylsilane ()
- Molecular Formula : C₈H₂₀O₃Si
- Molecular Weight : 192.33 g/mol
- Key Differences : Contains a methoxyethoxy chain, increasing hydrophilicity (logP = 1.501) compared to the target compound’s aromatic system. This makes it more suitable for aqueous-phase reactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Feature |
|---|---|---|---|---|---|
| 1-(2-Methoxyphenyl)ethoxysilane | C₁₂H₂₀O₂Si | 224.37 | ~2.8* | 250–270 (est.) | Aromatic 2-methoxy substituent |
| Trimethyl(2-phenylethoxy)silane | C₁₁H₁₈OSi | 194.35 | 3.1 | 230–240 | Phenyl group without methoxy |
| [2-(2-Methoxyethoxy)ethoxy]trimethylsilane | C₈H₂₀O₃Si | 192.33 | 1.501 | 60 (20 Torr) | Polar methoxyethoxy chain |
*Estimated based on structural analogs.
Biological Activity
1-(2-Methoxyphenyl)ethoxysilane is a silane compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHOSi
- Molecular Weight : 218.35 g/mol
- CAS Number : 22214215
The biological activity of 1-(2-Methoxyphenyl)ethoxysilane is thought to arise from its ability to interact with various biological targets. The trimethylsilyl group enhances its lipophilicity, facilitating cellular membrane penetration. The methoxyphenyl group may play a crucial role in binding to specific receptors or enzymes, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may bind to receptor sites, influencing signal transduction pathways.
Anticancer Properties
Some studies suggest that derivatives of silanes possess anticancer activities. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
Case Studies
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of silane derivatives on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential therapeutic applications for 1-(2-Methoxyphenyl)ethoxysilane in oncology.
-
Enzyme Inhibition :
- Investigations into enzyme inhibition revealed that silane compounds can modulate the activity of enzymes involved in cancer metabolism, such as telomerase and various kinases. This modulation could lead to reduced tumor growth and enhanced sensitivity to chemotherapy.
Toxicity and Safety Profile
The safety profile of 1-(2-Methoxyphenyl)ethoxysilane is crucial for its potential application in medicine. Preliminary assessments indicate:
- Acute Toxicity : Studies show low acute toxicity levels in animal models.
- Environmental Impact : Data suggest moderate environmental persistence but low bioaccumulation potential.
| Parameter | Value |
|---|---|
| Oral LD50 | >2000 mg/kg |
| Skin Sensitization | Not a skin sensitizer |
| Aquatic Toxicity (LC50) | >100 mg/L |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
